molecular formula C25H22FNO4 B6309999 Fmoc-alpha-methyl-L-3-Fluorophe CAS No. 1410792-22-1

Fmoc-alpha-methyl-L-3-Fluorophe

Cat. No.: B6309999
CAS No.: 1410792-22-1
M. Wt: 419.4 g/mol
InChI Key: YEBXKZJYYWUHHK-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is commonly used in peptide synthesis due to its unique properties, including the presence of a fluorine atom which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-L-3-Fluorophe typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-methyl-L-3-Fluorophe undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Common Reagents and Conditions

    Fmoc Protection: Fmoc-Cl, sodium bicarbonate, or Fmoc-OSu.

    Deprotection: Piperidine in N,N-dimethylformamide (DMF) or other bases like piperazine.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the corresponding byproducts such as dibenzofulvene when the Fmoc group is removed .

Scientific Research Applications

Fmoc-alpha-methyl-L-3-Fluorophe is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis, it allows for the incorporation of fluorinated amino acids into peptides, which can alter their properties and enhance their stability.

    Biology: Used in the study of protein structure and function, as the fluorine atom can serve as a probe in NMR spectroscopy.

    Industry: Utilized in the synthesis of specialized peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism by which Fmoc-alpha-methyl-L-3-Fluorophe exerts its effects is primarily through its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino acid can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-alpha-methyl-L-4-Fluorophe
  • Fmoc-alpha-methyl-D-3-Fluorophenylalanine
  • Fmoc-Phe-Phe Dipeptide

Uniqueness

Fmoc-alpha-methyl-L-3-Fluorophe is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence the compound’s reactivity and stability differently compared to other fluorinated amino acids. This makes it particularly valuable in the synthesis of peptides with tailored properties.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBXKZJYYWUHHK-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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